molecular formula C22H21N3O B14004427 2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one CAS No. 76918-80-4

2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14004427
CAS No.: 76918-80-4
M. Wt: 343.4 g/mol
InChI Key: QQCRBSMFUGKLQE-UHFFFAOYSA-N
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Description

2-amino-3-(4-dimethylaminophenyl)-3-phenyl-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones This compound is characterized by its unique structure, which includes an isoindolinone core substituted with amino, dimethylaminophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-dimethylaminophenyl)-3-phenyl-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of 2-amino-3-(4-dimethylaminophenyl)-3-phenyl-isoindol-1-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-dimethylaminophenyl)-3-phenyl-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindolinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-amino-3-(4-dimethylaminophenyl)-3-phenyl-isoindol-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: This compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-dimethylaminophenyl)-3-phenyl-isoindol-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-dimethylaminophenyl)propanol
  • 2-amino-3-(4-dimethylaminophenyl)propanoic acid

Uniqueness

Compared to similar compounds, 2-amino-3-(4-dimethylaminophenyl)-3-phenyl-isoindol-1-one is unique due to its isoindolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

76918-80-4

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-amino-3-[4-(dimethylamino)phenyl]-3-phenylisoindol-1-one

InChI

InChI=1S/C22H21N3O/c1-24(2)18-14-12-17(13-15-18)22(16-8-4-3-5-9-16)20-11-7-6-10-19(20)21(26)25(22)23/h3-15H,23H2,1-2H3

InChI Key

QQCRBSMFUGKLQE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2N)C4=CC=CC=C4

Origin of Product

United States

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